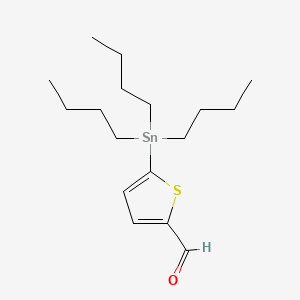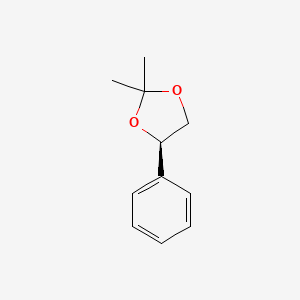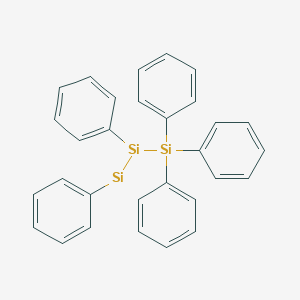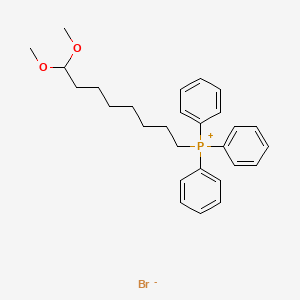![molecular formula C15H10N2 B12559747 4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline CAS No. 177897-60-8](/img/structure/B12559747.png)
4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline is an organic compound characterized by the presence of a pyridine ring and an aniline group connected through a butadiyne linker
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline typically involves the coupling of 4-iodoaniline with 4-ethynylpyridine through a palladium-catalyzed cross-coupling reaction. The reaction is carried out under an inert atmosphere, often using a base such as triethylamine, and a palladium catalyst like palladium(II) acetate. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the pyridine ring can yield piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products:
Oxidation: Nitrosoaniline or nitroaniline derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated aniline derivatives.
科学研究应用
4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound can be used in the production of advanced materials, such as conductive polymers and nanomaterials.
作用机制
The mechanism of action of 4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The butadiyne linker and the aromatic rings can facilitate interactions with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
相似化合物的比较
- 4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]pyridine
- 4,4’-dipyridylbutadiyne
- 4,4’-diaminobutadiyne
Comparison: 4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline is unique due to the presence of both a pyridine ring and an aniline group, which imparts distinct chemical and physical properties. Compared to 4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]pyridine, the aniline derivative has enhanced reactivity towards electrophilic substitution reactions. The presence of the butadiyne linker in all these compounds contributes to their rigidity and potential for π-π stacking interactions, making them suitable for applications in materials science.
属性
CAS 编号 |
177897-60-8 |
|---|---|
分子式 |
C15H10N2 |
分子量 |
218.25 g/mol |
IUPAC 名称 |
4-(4-pyridin-4-ylbuta-1,3-diynyl)aniline |
InChI |
InChI=1S/C15H10N2/c16-15-7-5-13(6-8-15)3-1-2-4-14-9-11-17-12-10-14/h5-12H,16H2 |
InChI 键 |
NWZODQFGYRHMGY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#CC#CC2=CC=NC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one](/img/structure/B12559681.png)



![3-Oxo-N-({4-[4-(trifluoromethyl)phenoxy]phenyl}methyl)butanamide](/img/structure/B12559704.png)


![2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B12559732.png)

![4-[(E)-(4-Ethoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12559742.png)

